1-(Propan-2-yl)-1H-indazol-4-amine, also known by its IUPAC name 1-propan-2-yl-4,5,6,7-tetrahydroindazol-4-amine, is a chemical compound with the molecular formula and a molecular weight of 179.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets such as proteases.
This compound falls under the category of indazole derivatives, which are known for their diverse biological activities. Indazoles are bicyclic compounds containing a fused benzene and pyrazole ring structure. The specific compound in question has been synthesized and characterized in various studies, highlighting its relevance in drug discovery and development.
The synthesis of 1-(Propan-2-yl)-1H-indazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors such as 3-aminoindazole with propan-2-amine under acidic conditions. The following steps outline a general synthetic route:
The molecular structure of 1-(Propan-2-yl)-1H-indazol-4-amine can be represented using various notations:
CC(C)N1C2=C(C=N1)C(CCC2)N
InChI=1S/C10H17N3/c1-7(2)13-10-5-3-4-9(11)8(10)6-12-13/h6-7,9H,3-5,11H2,1-2H3
The compound features a tetrahydroindazole core with an isopropyl amine substituent at the nitrogen position. This structure contributes to its biological activity by facilitating interactions with target proteins.
1-(Propan-2-yl)-1H-indazol-4-amine can undergo various chemical reactions typical for amines and indazole derivatives:
These reactions can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure product purity and yield .
The primary mechanism of action for 1-(Propan-2-yl)-1H-indazol-4-amine relates to its role as an inhibitor of specific proteases, including those involved in viral replication pathways.
This mechanism underscores its potential therapeutic applications in treating viral infections like SARS-CoV-2.
The physical properties of 1-(Propan-2-yl)-1H-indazol-4-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.26 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the indazole ring and amine group .
1-(Propan-2-yl)-1H-indazol-4-amine has several applications in scientific research:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4